An In-Depth Technical Guide to 2,4-Dichloro-6-fluoropyridine: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 2,4-Dichloro-6-fluoropyridine: Properties, Reactivity, and Applications
Introduction: The Strategic Importance of a Halogenated Heterocycle
In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. 2,4-Dichloro-6-fluoropyridine (CAS No. 51991-31-2) has emerged as a high-value heterocyclic intermediate, prized for its versatile reactivity and the desirable physicochemical properties imparted by its halogen substituents.[1][2] The incorporation of chlorine and fluorine atoms onto the pyridine scaffold is a well-established strategy in medicinal chemistry for enhancing pharmacological profiles.[3][4] These halogens can modulate metabolic stability, membrane permeability, lipophilicity, and binding affinity to biological targets.[4][5][6]
This guide provides an in-depth analysis of the core physical and chemical properties of 2,4-Dichloro-6-fluoropyridine, its characteristic reactivity, and its applications as a precursor for novel therapeutics. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this potent synthetic building block.
Part 1: Core Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis.
Physicochemical Data
The key physical and chemical properties of 2,4-Dichloro-6-fluoropyridine are summarized below. This data is essential for reaction planning, safety assessments, and purification strategies.
| Property | Value | Source |
| CAS Number | 51991-31-2 | [1] |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | Calculated |
| IUPAC Name | 2,4-dichloro-6-fluoropyridine | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| SMILES | FC1=CC(Cl)=CC(Cl)=N1 | [1] |
| InChIKey | HUHVCIAJJUKTBP-UHFFFAOYSA-N | [1] |
| Storage Conditions | Store at 2-8°C for long-term stability | [1] |
| Boiling Point | Data not available in cited sources | |
| Melting Point | Data not available in cited sources |
Spectroscopic Signature for Compound Verification
Spectroscopic analysis is critical for confirming the identity and purity of 2,4-Dichloro-6-fluoropyridine. While specific spectra for this exact compound are not publicly available in the search results, its expected characteristics can be reliably predicted based on the extensive literature on fluorinated pyridines.[7]
| Spectroscopy | Expected Characteristics |
| ¹H NMR | Two signals are expected in the aromatic region (typically δ 6.0-8.5 ppm), corresponding to the two protons on the pyridine ring. Each signal would likely appear as a doublet or doublet of doublets due to coupling with the adjacent proton and the fluorine atom.[7] |
| ¹³C NMR | Five distinct signals are expected in the aromatic region (typically δ 100-160 ppm). The carbons bonded to halogens will show characteristic shifts, and the carbon bonded to fluorine will exhibit a large C-F coupling constant (J).[7][8] |
| ¹⁹F NMR | A single signal is expected, characteristic of a fluorine atom attached to an aromatic ring. The chemical shift and coupling pattern would provide information about the electronic environment and neighboring protons.[7] |
| Mass Spec (MS) | The mass spectrum would show a molecular ion peak (M+) with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). |
Part 2: Chemical Reactivity and Synthetic Utility
The synthetic value of 2,4-Dichloro-6-fluoropyridine is rooted in the differential reactivity of its halogenated positions, primarily through Nucleophilic Aromatic Substitution (SNAr).
Mechanism and Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, making it susceptible to attack by nucleophiles. This reactivity is significantly enhanced by the presence of electron-withdrawing halogen substituents. In SNAr reactions involving 2,4-Dichloro-6-fluoropyridine, a nucleophile attacks one of the carbon atoms bearing a halogen, forming a negatively charged Meisenheimer intermediate.[9] The stability of this intermediate dictates the regioselectivity of the reaction.
Attack at the C4 position is often favored in dichloropyridines because the negative charge of the Meisenheimer complex can be effectively delocalized onto the electronegative pyridine nitrogen atom.[9] However, the reactivity is a nuanced interplay between the positions of the leaving groups (the two chlorine atoms) and the activating group (the fluorine atom). The chlorine atoms are generally better leaving groups than fluorine in SNAr reactions. This allows for selective displacement of chlorine while retaining the fluorine atom, which is often a desired feature in the final product.
Synthetic Pathways
Halogenated pyridines are typically synthesized from more heavily chlorinated precursors via halogen exchange (HALEX) reactions.[5][10] For instance, a trichloropyridine could be selectively fluorinated using an alkali metal fluoride like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent.[5][11]
Part 3: Applications in Drug Discovery and Development
The 2,4-dichloro-6-fluoropyridine scaffold is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications, most notably in oncology. The pyridine core can mimic purine bases, allowing derivatives to act as ligands and inhibitors for various biological receptors and enzymes, particularly protein kinases.[2][12]
-
Kinase Inhibitors: Many anticancer drugs function by inhibiting protein kinases that are dysregulated in cancer cells.[3] The 2,4-dichloro-6-fluoropyridine core serves as an excellent starting point for developing inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), p38 MAP kinase, and Cyclin-Dependent Kinases (CDKs).[3]
-
Scaffold for Library Synthesis: The predictable reactivity of the C2 and C4 positions allows for the rapid generation of diverse chemical libraries. By reacting the parent molecule with various nucleophiles (amines, alcohols, thiols), chemists can efficiently explore structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.[2]
-
Bioisosteric Replacement: The fluoropyridine motif is often used as a bioisostere for other aromatic systems in known drugs to improve properties like metabolic stability or to circumvent existing patents. The strong carbon-fluorine bond is resistant to oxidative metabolism, which can increase the half-life of a drug molecule.[4][6]
Part 4: Safety, Handling, and Experimental Protocols
As a senior scientist, ensuring safety and reproducibility is non-negotiable.
Hazard Assessment and Safe Handling
While a specific safety data sheet (SDS) for 2,4-Dichloro-6-fluoropyridine was not found in the search results, related halogenated pyridines and pyrimidines are classified as hazardous.[13] They are typically harmful if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation or damage.[14][15][16]
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[14] Ensure that an eyewash station and safety shower are readily accessible.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-retardant lab coat.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. This should be handled by a licensed waste disposal company.
Exemplary Experimental Protocol: Nucleophilic Substitution with an Amine
This protocol describes a general procedure for the regioselective amination of 2,4-Dichloro-6-fluoropyridine, a common transformation in drug discovery campaigns. This protocol is a self-validating system, with built-in monitoring to ensure reaction completion.
-
Flask Preparation and Inerting:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen). This is critical to prevent moisture from interfering with the reaction, especially if organometallic catalysts are used or if the nucleophile is sensitive.
-
-
Reagent Addition:
-
To the flask, add 2,4-Dichloro-6-fluoropyridine (1.0 eq).
-
Add a suitable anhydrous solvent (e.g., Toluene, Dioxane, or DMSO). The choice of solvent is crucial and depends on the reaction temperature and solubility of the reagents.
-
Add the desired amine nucleophile (1.0-1.2 eq).
-
Add a non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.
-
-
Reaction Execution:
-
If uncatalyzed, heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C).
-
For less reactive amines, a palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may be necessary. In this case, a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) would be added under the inert atmosphere before the other reagents.[9]
-
-
In-Process Control (Reaction Monitoring):
-
Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of reaction completion and the identification of any side products.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the base and other inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired product.
-
-
Final Validation:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Conclusion
2,4-Dichloro-6-fluoropyridine is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined reactivity allows for the controlled and predictable synthesis of complex, functionalized pyridine derivatives. By leveraging the principles of nucleophilic aromatic substitution, chemists can efficiently generate novel compounds with significant potential in the discovery of next-generation pharmaceuticals and agrochemicals. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is the foundation for unlocking its full synthetic potential.
References
-
PubChem. (n.d.). 2,4-Dichloro-6-fluoropyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemsrc. (2025, September 12). 2,4-dichloro-6-fluoropyrimidine. Retrieved from [Link]
-
Snieckus, V., et al. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines and 2,4,6-Trihalopyridines: The Solution to a Long-Standing Problem. Organic Letters. Retrieved from [Link]
-
Zapevalov, A.Y., et al. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]
- Google Patents. (n.d.). Process for making 2,6-difluoro pyridine.
-
ResearchGate. (n.d.). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines. Google Patents.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Wu, Y. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Retrieved from [Link]
-
ResearchGate. (2025, September 27). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
MDPI. (2023, April 23). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
PMC. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. National Center for Biotechnology Information. Retrieved from [Link]
-
Semantic Scholar. (n.d.). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2. 13 C NMR Spectroscopic Data for Compounds 2, 4, 6 (125 MHz).... Retrieved from [Link]
-
Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]
Sources
- 1. 2,4-Dichloro-6-fluoro-pyridine,51991-31-2-Amadis Chemical [amadischem.com]
- 2. 2,4-Dichloro-6-fluoropyrido[2,3-d]pyrimidine|CAS 1220518-09-1 [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. fishersci.com [fishersci.com]
